molecular formula C9H11NO3 B14138510 2-Ethoxy-4-methyl-1-nitrobenzene CAS No. 102871-93-2

2-Ethoxy-4-methyl-1-nitrobenzene

Cat. No.: B14138510
CAS No.: 102871-93-2
M. Wt: 181.19 g/mol
InChI Key: XHSBXROPHBVKIB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methyl-1-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-4-methylbenzene (ethyl-p-toluidine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 2-Ethoxy-4-methyl-1-aminobenzene.

    Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Scientific Research Applications

2-Ethoxy-4-methyl-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, when reduced to its amino derivative, it can interact with biological molecules through hydrogen bonding and other interactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-1-nitrobenzene: Lacks the methyl group, which affects its reactivity and physical properties.

    4-Methyl-1-nitrobenzene: Lacks the ethoxy group, leading to different chemical behavior.

    2-Methoxy-4-methyl-1-nitrobenzene: Has a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.

Uniqueness

2-Ethoxy-4-methyl-1-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

102871-93-2

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-ethoxy-4-methyl-1-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-3-13-9-6-7(2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3

InChI Key

XHSBXROPHBVKIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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